N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropyl and difluorocyclobutane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl moiety: This can be achieved through cyclopropanation reactions using reagents such as diazo compounds and transition metal catalysts.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Formation of the difluorocyclobutane ring: This can be accomplished through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluorocyclobutane groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide
Uniqueness
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to its combination of the cyano group, cyclopropyl ring, and difluorocyclobutane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-9(2)5-10(9,6-14)15-8(16)7-3-11(12,13)4-7/h7H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGVYMYRMUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2CC(C2)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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